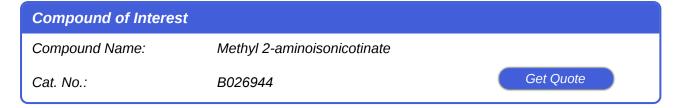


Methyl 2-aminoisonicotinate: A Key Precursor for Advanced Pharmaceutical Compounds

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Application Notes and Protocols for Researchers in Drug Development

Methyl 2-aminoisonicotinate and its structural analogs, particularly 4-chloropicolinamide derivatives, serve as critical building blocks in the synthesis of a class of potent multi-kinase inhibitors used in oncology. These compounds target key signaling pathways involved in tumor growth, proliferation, and angiogenesis. This document provides detailed application notes and experimental protocols for the synthesis of two prominent anti-cancer drugs, Sorafenib and Regorafenib, highlighting the central role of picolinamide-based precursors.

Overview of Synthetic Strategy

2-aminoisonicotinate, involves a multi-step process. The core strategy revolves around the formation of a central diaryl ether or diaryl amine linkage, followed by the construction of a urea bridge connecting the picolinamide moiety to a substituted phenyl ring. The key intermediates in these syntheses are 4-chloro-N-methylpicolinamide and substituted anilines or phenols.

Tabulated Quantitative Data

The following tables summarize the quantitative data for the key synthetic steps involved in the preparation of Sorafenib and Regorafenib intermediates and the final products.

Table 1: Synthesis of 4-Chloro-N-methylpicolinamide



Step	Reactant s	Reagents & Solvents	Temperat ure (°C)	Time (h)	Yield (%)	Referenc e
1	Picolinic acid	Thionyl chloride (3.5 eq.), THF, DMF (cat.)	70	16	-	[1]
2	4- chloropicoli noyl chloride	40% aq. Methylamin e	0-3	4	95	[1]

Table 2: Synthesis of Key Intermediates for Sorafenib and Regorafenib



Intermedi ate	Reactant s	Reagents & Solvents	Temperat ure (°C)	Time (h)	Yield (%)	Referenc e
4-(4- aminophen oxy)-N- methylpicol inamide (Sorafenib Intermediat e)	4- aminophen ol, 4- chloro-N- methylpicol inamide	Potassium tert- butoxide, DMF, Potassium carbonate	80	8	-	[1]
4-(4- aminophen oxy)-N- methylpicol inamide (Sorafenib Intermediat e)	4- aminophen ol, 4- chloro-N- methylpicol inamide	Cesium carbonate, DMF	110	2	98	[2]
4-(4- amino-3- fluorophen oxy)-N- methylpicol inamide (Regorafen ib Intermediat e)	4-amino-3- fluorophen ol, 4- chloro-N- methylpicol inamide	Potassium tert- butoxide, DMSO	120	6	80	[2]
4-chloro-3- (trifluorome thyl)phenyl isocyanate	4-chloro-3- (trifluorome thyl)aniline, Triphosgen e	Dichlorome thane, Triethylami ne	-	-	-	[3]



Table 3: Final Synthesis of Sorafenib and Regorafenib

Product	Reactant s	Reagents & Solvents	Temperat ure (°C)	Time (h)	Yield (%)	Referenc e
Sorafenib	4-(4- aminophen oxy)-N- methylpicol inamide, 4- chloro-3- (trifluorome thyl)phenyl isocyanate	Ethyl acetate	40	-	-	[4]
Regorafeni b	4-(4- amino-3- fluorophen oxy)-N- methylpicol inamide, 4- chloro-3- (trifluorome thyl)phenyl isocyanate	Dichlorome thane	0 to RT	16	-	[3]

Experimental Protocols Synthesis of 4-Chloro-N-methylpicolinamide

This two-step protocol describes the synthesis of the key picolinamide intermediate.

Step 1: Synthesis of 4-chloropicolinoyl chloride

• To a reaction vessel, add picolinic acid.



- Add 3.5 equivalents of thionyl chloride, tetrahydrofuran (THF), and a catalytic amount of N,Ndimethylformamide (DMF).
- Heat the mixture to 70°C and stir for 16 hours.[1]
- After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-chloropicolinoyl chloride.

Step 2: Synthesis of 4-Chloro-N-methylpicolinamide

- Cool the crude 4-chloropicolinoyl chloride in an ice bath (0-3°C).
- Slowly add a 40% aqueous solution of methylamine to the cooled acid chloride.
- Stir the reaction mixture at 0-3°C for 4 hours.[1]
- The product, 4-chloro-N-methylpicolinamide, will precipitate out of the solution.
- Filter the solid, wash with cold water, and dry under vacuum to yield the final product with an approximate yield of 95%.[1]

Synthesis of Sorafenib

Step 1: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide

- To a solution of 4-aminophenol (1 g, 9.2 mmol) in DMF (20 mL), add 1M potassium tert-butoxide in THF (9.7 mL, 9.7 mmol) at room temperature.[5][6]
- Stir the mixture for 2 hours.[5][6]
- Add 4-chloro-N-methylpicolinamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol).[5][6]
- Heat the reaction mixture to 80°C for 6 hours.[5][6]
- After cooling, extract the mixture with ethyl acetate (50 mL).[5][6]
- Wash the organic layer with brine (20 mL) and dry over magnesium sulfate.[5][6]



• Remove the solvent under reduced pressure and purify the residue by column chromatography to afford the product as a light-brown solid (2.2 g, 80% yield).[5][6]

Step 2: Synthesis of Sorafenib

- Suspend 4-(4-aminophenoxy)-N-methylpicolinamide (5.23 g, 21.5 mmol) in ethyl acetate (14.6 g).[4]
- Heat the suspension to 40°C.[4]
- Add a solution of 4-chloro-3-trifluoromethylphenylisocyanate (5 g, 22.6 mmol) in ethyl acetate (5.8 g) dropwise, maintaining the temperature below 60°C.[4]
- Cool the mixture to 20°C over 1 hour and continue stirring for an additional 30 minutes.[4]
- Filter the resulting precipitate, wash with ethyl acetate (3 g), and dry under reduced pressure at 50°C to yield Sorafenib.[4]

Synthesis of Regorafenib

Step 1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

- Under a nitrogen atmosphere, charge a reaction vessel with 4-amino-3-fluorophenol, 4chloro-N-methylpyridine-2-carboxamide, and N,N-dimethylacetamide (DMAc).[3]
- Add sodium hydroxide to the solution and stir until all solids are dissolved.[3]
- Heat the reaction mixture to 105°C and maintain this temperature for 1 hour.[3]
- Upon completion, add water to the system and cool the mixture to 10°C.[3]
- Stir overnight to facilitate crystallization.
- Filter the resulting solid, wash, and dry to obtain the intermediate.[3]

Step 2: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate

Dissolve triphosgene in dichloromethane (DCM).[3]



- Add a solution of 4-chloro-3-(trifluoromethyl)aniline in DCM dropwise to the triphosgene solution.[3]
- Subsequently, add a solution of triethylamine in DCM dropwise.[3]
- Remove the solvent by rotary evaporation to yield the isocyanate intermediate.[3]

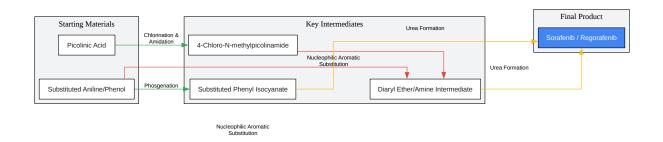
Step 3: Synthesis of Regorafenib

- To a solution of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane dropwise at 0°C under an argon atmosphere.[3]
- Allow the mixture to stir at room temperature for 16 hours, during which a brown solid will precipitate.[3]
- Filter the precipitate and suspend it in diethyl ether.
- Stir for 2 hours, then filter to collect the solid, which is then washed and dried to yield Regorafenib.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for the synthesis of these pharmaceutical compounds.

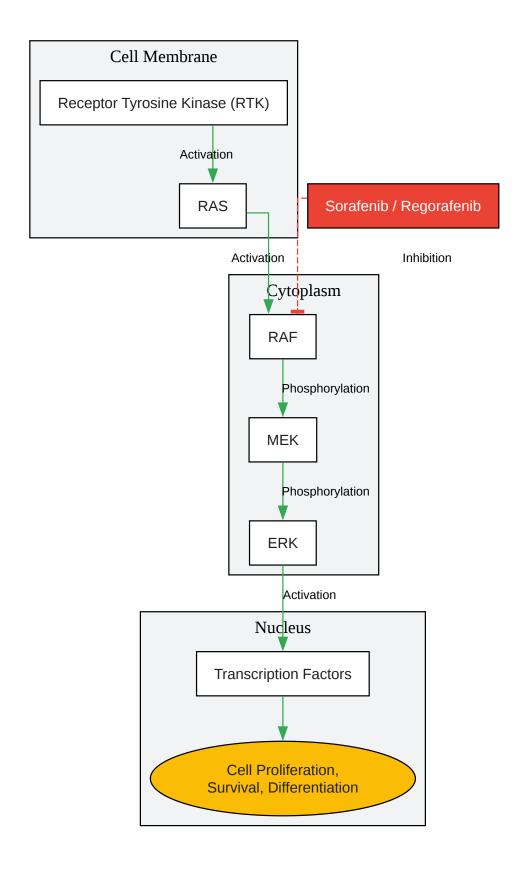




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Caption: General synthetic workflow for Sorafenib and Regorafenib.

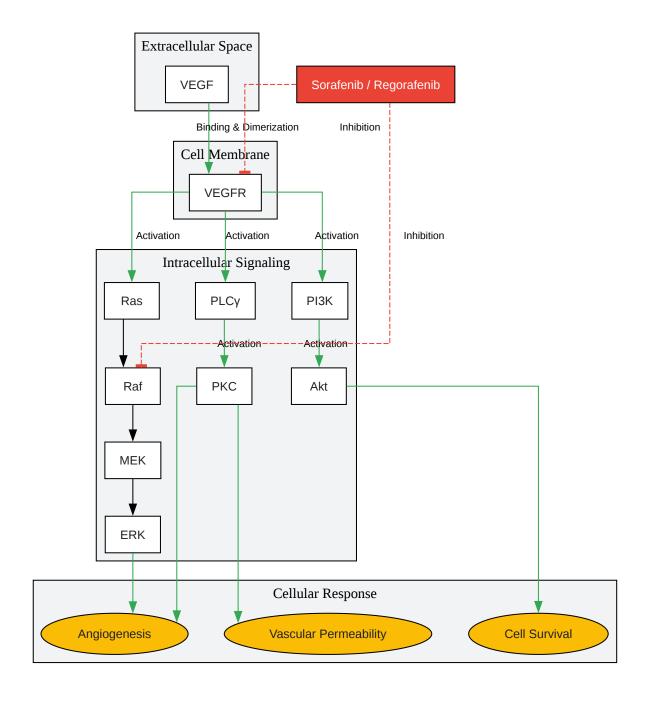




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Caption: The RAS-RAF-MEK-ERK signaling pathway and its inhibition.





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Caption: The VEGFR signaling pathway and its inhibition.



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